

The Pharmacokinetics and Metabolism of N-Desmethyl Imatinib Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Desmethyl imatinib mesylate

Cat. No.: B052777

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib mesylate, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), undergoes significant metabolism in the body, leading to the formation of several metabolites. Among these, the N-desmethylated piperazine derivative, N-Desmethyl imatinib (CGP74588), is the main circulating active metabolite.^{[1][2]} This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of **N-Desmethyl imatinib mesylate**, presenting key data, experimental methodologies, and relevant biological pathways to support further research and drug development efforts.

N-Desmethyl imatinib is pharmacologically active, exhibiting an in vitro potency comparable to its parent compound, imatinib.^{[1][3]} It is formed primarily through the action of cytochrome P450 enzymes, with CYP3A4 playing a major role.^{[1][4][5]} Understanding the pharmacokinetic profile and metabolic fate of this active metabolite is crucial for optimizing imatinib therapy, predicting drug-drug interactions, and elucidating mechanisms of response and resistance.

Pharmacokinetic Properties

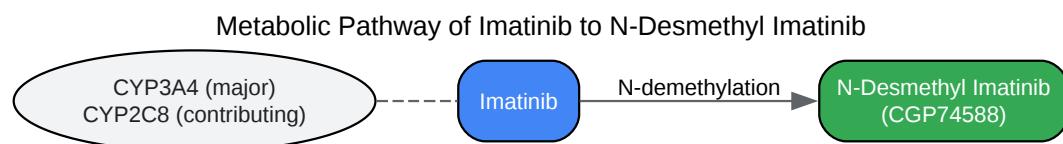
The pharmacokinetic parameters of N-Desmethyl imatinib have been characterized in various studies, often in conjunction with the parent drug, imatinib. The following tables summarize key quantitative data from healthy volunteers and patient populations.

Table 1: Pharmacokinetic Parameters of N-Desmethyl Imatinib in Healthy Volunteers (Single Dose Administration)

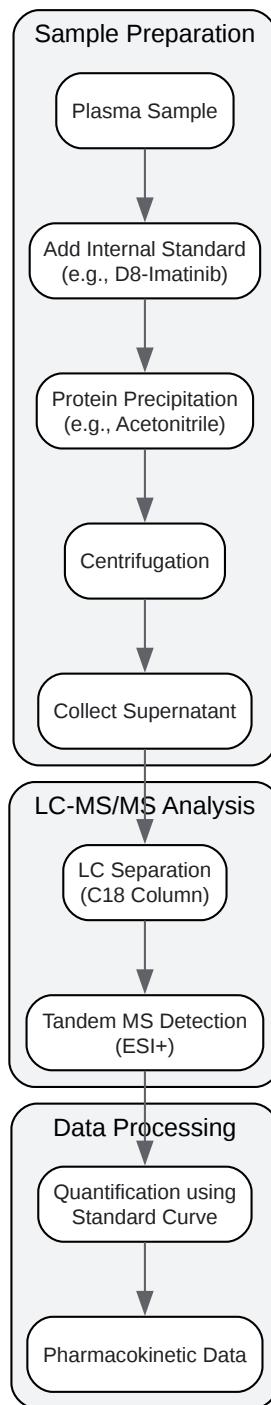
Parameter	Value (Mean \pm SD)	Study Population	Notes
Cmax	0.115 \pm 0.026 $\mu\text{g}/\text{mL}$	4 male healthy volunteers	Following a single oral dose of 239 mg of ^{14}C -labeled imatinib mesylate.[6]
t $\frac{1}{2}$ (half-life)	20.6 \pm 1.7 h	4 male healthy volunteers	Following a single oral dose of 239 mg of ^{14}C -labeled imatinib mesylate.[6]
AUC(0-24h)	~9% of total systemic exposure	4 male healthy volunteers	Represents the proportion of total radioactivity corresponding to N-Desmethyl imatinib.[6]

Table 2: Pharmacokinetic Parameters of N-Desmethyl Imatinib in Patients

Parameter	Value (Mean \pm SD)	Patient Population	Notes
t $\frac{1}{2}$ (half-life)	~40 h	Healthy volunteers	Following oral administration.[1][7]
t $\frac{1}{2}$ (half-life)	74.3 h	6 patients with CML or ALL	Calculated after the last morning dose of imatinib.[8]
Plasma Concentration Ratio (Imatinib:Metabolite)	5.18 (18%)	6 patients with CML or ALL	Mean ratio of plasma concentrations.[8]


Metabolism of Imatinib to N-Desmethyl Imatinib

The primary metabolic pathway for the formation of N-Desmethyl imatinib from imatinib is N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.


Key Enzymes Involved

- CYP3A4: This is the major enzyme responsible for the metabolism of imatinib to its N-desmethyl metabolite.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- CYP2C8: Studies have shown that CYP2C8 also contributes to the N-demethylation of imatinib, acting as a high-affinity enzyme.[\[4\]](#) The involvement of CYP2C8 may contribute to the inter-patient variability observed in imatinib pharmacokinetics.[\[4\]](#)
- Other CYPs: Other cytochrome P450 enzymes, such as CYP1A2, CYP2D6, CYP2C9, and CYP2C19, play a minor role in the overall metabolism of imatinib.[\[1\]](#)[\[3\]](#)

The metabolic conversion of imatinib to N-Desmethyl imatinib is a critical step in the drug's disposition. The following diagram illustrates this primary metabolic pathway.

Workflow for N-Desmethyl Imatinib Quantification by LC-MS/MS

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgrx.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative pharmacokinetic evaluation and bioequivalence study of three different formulations of Imatinib Mesylate in CML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of N-Desmethyl Imatinib Mesylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052777#pharmacokinetics-and-metabolism-of-n-desmethyl-imatinib-mesylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com